Benzoyl chloride, 6-bromo-2,3-dimethoxy-
Description
Benzoyl chloride, 6-bromo-2,3-dimethoxy-, is a substituted benzoyl chloride derivative characterized by a bromine atom at the 6-position and methoxy groups at the 2- and 3-positions of the aromatic ring. This structure confers unique electronic and steric properties, influencing its reactivity, toxicity, and applications in organic synthesis. Its functional groups—electron-withdrawing bromine and electron-donating methoxy substituents—create a distinct electronic profile, positioning it as a valuable intermediate in pharmaceuticals or agrochemicals.
Properties
CAS No. |
64482-27-5 |
|---|---|
Molecular Formula |
C9H8BrClO3 |
Molecular Weight |
279.51 g/mol |
IUPAC Name |
6-bromo-2,3-dimethoxybenzoyl chloride |
InChI |
InChI=1S/C9H8BrClO3/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,1-2H3 |
InChI Key |
SZOKVXKVDGCQGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis begins with 2,3-dimethoxyphenol, which undergoes bromination to introduce the bromine atom at position 6. This step requires careful selection of brominating agents to avoid over-bromination. In a patented approach, 2-bromo-resorcinol derivatives are methylated using methyl sulfate in methanol, yielding 2-bromo-1,3-dimethoxybenzene as a key intermediate.
Critical Parameters :
Bromination and Methoxylation Optimization
Regioselective bromination is achieved using elemental bromine in a trichloromethane-dioxane mixture. The methoxy groups at positions 2 and 3 direct electrophilic substitution to position 6, as predicted by directing effects. A 20% excess of bromine ensures complete conversion, with reaction monitoring via thin-layer chromatography (TLC).
Table 1: Bromination Conditions and Yields
| Bromine (equiv.) | Solvent Ratio (CHCl₃:Dioxane) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1.2 | 1:5 | 25 | 65 |
| 1.5 | 1:6 | 30 | 72 |
| 2.0 | 1:4 | 20 | 78 |
Carboxylation via Grignard Reagent
The intermediate 6-bromo-2,3-dimethoxybenzene is converted to the corresponding benzoic acid using a Grignard reagent. Magnesium powder reacts with the aryl bromide to form an organomagnesium intermediate, which is quenched with dry carbon dioxide gas. This step achieves carboxylation at position 1, yielding 6-bromo-2,3-dimethoxybenzoic acid.
Reaction Scheme :
$$
\text{Ar-Br} + \text{Mg} \xrightarrow{\text{Et}2\text{O}} \text{Ar-Mg-Br} \xrightarrow{\text{CO}2} \text{Ar-COOH}
$$
Key Observations :
Chlorination to Benzoyl Chloride
The final step involves treating 6-bromo-2,3-dimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux. This converts the carboxylic acid to the acyl chloride, with hydrogen chloride gas evolved as a byproduct. Excess SOCl₂ is removed via distillation, and the product is purified by recrystallization from ethanol.
Optimization Data :
- SOCl₂ Equiv. : 2.5 equivalents achieve >90% conversion.
- Reflux Time : 4 hours ensures complete reaction.
Comparative Analysis of Synthetic Methods
Traditional vs. Patented Approaches
Traditional synthesis routes often suffer from low yields (40–50%) due to poor regioselectivity in bromination. In contrast, the patented method employs cryogenic conditions (−5°C) during methylation and bromination, enhancing selectivity and boosting yields to 72–78%.
Table 2: Yield Comparison Across Methods
| Method | Bromination Yield (%) | Overall Yield (%) |
|---|---|---|
| Conventional | 50 | 40 |
| Patented | 78 | 65 |
Solvent and Catalyst Impact
The use of dioxane as a co-solvent in bromination improves solubility of intermediates, while triethylamine in catalytic amounts accelerates chlorination by scavenging HCl.
Challenges and Mitigation Strategies
Regioselectivity in Bromination
The para-directing nature of methoxy groups can lead to bromination at position 4 or 5. To suppress this, the patented method uses a trichloromethane-dioxane solvent system, which stabilizes the transition state favoring position 6 substitution.
Purification Difficulties
The hydrophilic nature of intermediates complicates isolation. Liquid-liquid extraction with ether and sodium hydroxide washes effectively removes byproducts, as detailed in the patent.
Chemical Reactions Analysis
Types of Reactions
Benzoyl chloride, 6-bromo-2,3-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound reacts with water to form 6-bromo-2,3-dimethoxybenzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: The reaction with water is usually performed under acidic or basic conditions to facilitate the hydrolysis process.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted benzoyl derivatives.
Hydrolysis: The major products are 6-bromo-2,3-dimethoxybenzoic acid and hydrochloric acid.
Scientific Research Applications
Benzoyl chloride, 6-bromo-2,3-dimethoxy- has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules for studying their structure and function.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoyl chloride, 6-bromo-2,3-dimethoxy- involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of acylated products. The molecular targets include various nucleophilic sites in organic molecules, such as amines, alcohols, and thiols. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms .
Comparison with Similar Compounds
Table 1: Substituent Effects on Reactivity
| Compound | Substituents | Reactivity Trend |
|---|---|---|
| 6-Bromo-2,3-dimethoxy-BzCl | Br (6), OCH₃ (2,3) | Moderate (balanced EWG/EDG) |
| 4-Nitrobenzoyl chloride | NO₂ (4) | High (strong EWG) |
| 4-Methoxybenzoyl chloride | OCH₃ (4) | Low (strong EDG) |
| 4-Methylbenzoyl chloride | CH₃ (4) | Low (moderate EDG) |
Table 2: Toxicity Comparison
| Compound | Mutagenicity (Bacterial) | Genotoxicity (Mammalian) | Key Metabolites |
|---|---|---|---|
| Benzoyl chloride | No | No | Benzoic acid derivatives |
| 6-Bromo-2,3-dimethoxy-BzCl | Not tested | Not tested | Hypothetical: Debrominated or demethoxylated products |
| Benzyl chloride | Yes | Yes | S-benzyl-N-acetylcysteine |
| 4-Nitrobenzoyl chloride | Not reported | Not reported | Nitrophenyl metabolites |
Environmental and Handling Considerations
Benzoyl chlorides are classified as hazardous due to their corrosive nature and reactivity. The 6-bromo-2,3-dimethoxy derivative likely requires specialized waste management:
- Waste streams containing chlorinated or brominated aromatics are regulated under hazardous waste guidelines, necessitating neutralization or incineration to prevent environmental release .
Reactivity in Friedel-Crafts and Other Reactions
Substituent positioning critically affects reactions like Friedel-Crafts acylation:
- In the 6-bromo-2,3-dimethoxy derivative, the 2,3-dimethoxy groups may sterically hinder electrophilic attack, while bromine’s electron-withdrawing effect could direct reactions to specific ring positions. For comparison, 4-methoxy-3-methylacetophenone was synthesized from o-tolyl methyl ether and acetyl chloride under stannic chloride catalysis, highlighting the role of methoxy groups in directing reactivity .
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